molecular formula C48H57F3N8O9S B12364828 HCy-AAN-Bio

HCy-AAN-Bio

Cat. No.: B12364828
M. Wt: 979.1 g/mol
InChI Key: HMIAHFZVUJULNW-SFVHFNRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HCy-AAN-Bio is a tumor-targeted hemicyanine probe used for fluorescent and photoacoustic imaging of legumain activity in vivo. Legumain can specifically cleave this compound, generating a fluorescent/photoacoustic signal. This compound is a powerful tool for early diagnosis of associated cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HCy-AAN-Bio involves the preparation of hemicyanine dyes and the methodology for creating functional activity-based fluorescent probes. The specific synthetic routes and reaction conditions are detailed in various scientific publications .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques used in the production of hemicyanine-based probes .

Scientific Research Applications

HCy-AAN-Bio has a wide range of scientific research applications, including:

    Chemistry: Used as a probe for studying legumain activity.

    Biology: Employed in the imaging of legumain activity in vivo.

    Medicine: Utilized for early diagnosis of cancers associated with legumain activity.

Mechanism of Action

HCy-AAN-Bio exerts its effects through the specific cleavage by legumain. This cleavage generates fluorescent/photoacoustic signals, which can be used for imaging purposes. The molecular targets involved are legumain and the pathways associated with its activity .

Properties

Molecular Formula

C48H57F3N8O9S

Molecular Weight

979.1 g/mol

IUPAC Name

[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]-[(5E)-5-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-7,8-dihydro-6H-xanthen-3-ylidene]azanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C46H56N8O7S.C2HF3O2/c1-25(48-39(56)16-9-8-15-36-40-33(24-62-36)52-45(60)53-40)42(57)49-26(2)43(58)51-32(23-38(47)55)44(59)50-30-19-17-28-21-29-12-10-11-27(41(29)61-35(28)22-30)18-20-37-46(3,4)31-13-6-7-14-34(31)54(37)5;3-2(4,5)1(6)7/h6-7,13-14,17-22,25-26,32-33,36,40H,8-12,15-16,23-24H2,1-5H3,(H2,47,55)(H,48,56)(H,49,57)(H,51,58)(H2,52,53,60);(H,6,7)/b27-18+,37-20+,50-30?;/t25-,26-,32-,33-,36-,40-;/m0./s1

InChI Key

HMIAHFZVUJULNW-SFVHFNRMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)[NH+]=C1C=CC2=CC3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CCC3)OC2=C1)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)[NH+]=C1C=CC2=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)OC2=C1)NC(=O)CCCCC6C7C(CS6)NC(=O)N7.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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